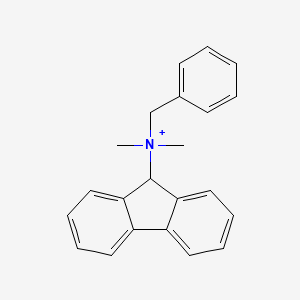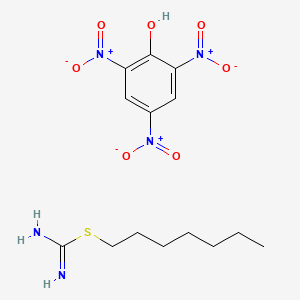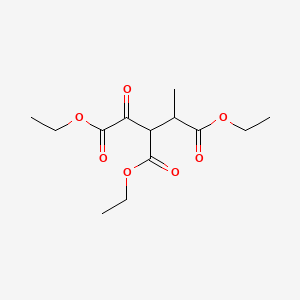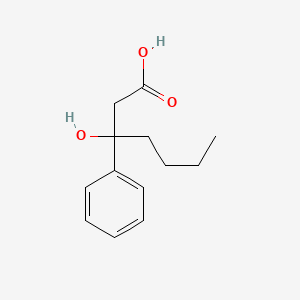
2-Methyl-3-oxobutyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-oxobutyl acetate is an organic compound that belongs to the ester family. Esters are widely known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a methyl group, a ketone group, and an acetate group. Its chemical formula is C7H12O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-3-oxobutyl acetate can be synthesized through various methods. One common synthetic route involves the esterification of 2-methyl-3-oxobutanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-oxobutyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 2-methyl-3-oxobutanol and acetic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Methyl-3-oxobutanol and acetic acid.
Reduction: 2-Methyl-3-hydroxybutyl acetate.
Oxidation: Various carboxylic acids depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
2-Methyl-3-oxobutyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-oxobutyl acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on target cells and tissues.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the ketone group.
Methyl acetate: Another simple ester, differing by the absence of the ketone group and the presence of a methyl group instead of a 2-methyl-3-oxobutyl group.
Butyl acetate: Similar ester structure but with a butyl group instead of a 2-methyl-3-oxobutyl group.
Uniqueness
2-Methyl-3-oxobutyl acetate is unique due to the presence of both a ketone and an ester functional group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in various chemical and biological applications.
Propiedades
Número CAS |
13515-64-5 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(2-methyl-3-oxobutyl) acetate |
InChI |
InChI=1S/C7H12O3/c1-5(6(2)8)4-10-7(3)9/h5H,4H2,1-3H3 |
Clave InChI |
YUXLUIFZKUCMQL-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Butyl-3-[4-(phenylsulfonyl)phenyl]urea](/img/structure/B14721491.png)

![N-(Cinnamylideneamino)-3-[2-[(cinnamylideneamino)carbamoyl]ethylsulfanyl]propanamide](/img/structure/B14721503.png)


![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)



